MMAI

Descripción

Propiedades

IUPAC Name |

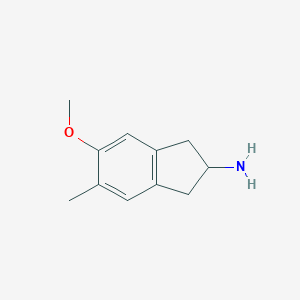

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLESVLCTIOAHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(C2)N)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927886 | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136468-19-4, 132980-16-6 | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136468-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monomethylarsonous Acid (MMA(III))

Introduction

Monomethylarsonous acid (MMA(III)) is a highly toxic trivalent organoarsenic compound.[1][2] It is not found naturally in the environment but is a key and reactive intermediate metabolite formed during the biomethylation of inorganic arsenic in humans and other mammals.[3][4][5] Once considered part of a detoxification pathway, evidence now strongly indicates that MMA(III) is more cytotoxic and genotoxic than its precursor, inorganic arsenite (As(III)), challenging the long-held belief that the methylation of arsenic is solely a detoxification process.[6][7][8][9] Chronic exposure to inorganic arsenic, leading to the formation of metabolites like MMA(III), is associated with an increased risk of various cancers, particularly of the bladder, lung, and skin.[1][10]

This document provides a comprehensive technical overview of the chemical structure, properties, biological significance, and experimental analysis of MMA(III).

Chemical Structure and Properties

Monomethylarsonous acid is characterized by a central arsenic atom in the +3 oxidation state, covalently bonded to a single methyl group and two hydroxyl groups.

-

SMILES: C--INVALID-LINK--O[1]

-

InChI Key: OXBIRPQQKCQWGV-UHFFFAOYSA-N[1]

-

Appearance: White to off-white solid[1]

-

Synonyms: Methanearsonous Acid, Methylarsonous Acid, MMA(III)[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the toxicity of Monomethylarsonous acid, comparing it with other arsenic compounds.

Table 1: In Vivo and In Vitro Toxicity Data

| Compound | Assay | System | Endpoint | Value | Reference |

| MMA(III) | LD₅₀ | Hamsters (intraperitoneal) | Mortality | 29.3 µmol/kg | [7][8][12] |

| Sodium Arsenite | LD₅₀ | Hamsters (intraperitoneal) | Mortality | 112.0 µmol/kg | [7][8][12] |

| MMA(III) | LC₅₀ | Chang Human Hepatocytes | LDH Leakage | 6.0 µM | [6][9] |

| Sodium Arsenite | LC₅₀ | Chang Human Hepatocytes | LDH Leakage | 68.0 µM | [6][9] |

| MMA(III) | LC₅₀ | Chang Human Hepatocytes | K⁺ Leakage | 6.3 µM | [6][9] |

| Sodium Arsenite | LC₅₀ | Chang Human Hepatocytes | K⁺ Leakage | 19.8 µM | [6][9] |

| MMA(III) | LC₅₀ | Chang Human Hepatocytes | XTT Assay | 13.6 µM | [6][9] |

| Sodium Arsenite | LC₅₀ | Chang Human Hepatocytes | XTT Assay | 164.0 µM | [6][9] |

| MMA(III) | IC₅₀ | Bovine Aortic Endothelial Cells | Cytotoxicity | 1.7 µM | [13] |

| Sodium Arsenite | IC₅₀ | Bovine Aortic Endothelial Cells | Cytotoxicity | 24.1 µM | [13] |

Table 2: Enzyme Inhibition Data

| Inhibitor | Enzyme | Source | Endpoint | IC₅₀ (µM) | Reference |

| MMA(III) (as methylarsine oxide) | Pyruvate Dehydrogenase (PDH) | Hamster Kidney | 50% Inhibition | 59.9 ± 6.5 | [7][8] |

| MMA(III) (as diiodomethylarsine) | Pyruvate Dehydrogenase (PDH) | Hamster Kidney | 50% Inhibition | 62.0 ± 1.8 | [7][8] |

| Sodium Arsenite | Pyruvate Dehydrogenase (PDH) | Hamster Kidney | 50% Inhibition | 115.7 ± 2.3 | [7][8] |

| MMA(III) (as methylarsine oxide) | Pyruvate Dehydrogenase (PDH) | Purified Porcine Heart | 50% Inhibition | 17.6 ± 4.1 | [7][8] |

| Sodium Arsenite | Pyruvate Dehydrogenase (PDH) | Purified Porcine Heart | 50% Inhibition | 106.1 ± 19.8 | [7][8] |

Biological Significance and Signaling Pathways

Metabolic Pathway of Inorganic Arsenic

Inorganic arsenic, consumed primarily as arsenate (As(V)), undergoes a series of metabolic transformations. As(V) is first reduced to arsenite (As(III)).[14] Arsenite is then methylated by arsenite methyltransferase, using S-adenosylmethionine as a methyl donor, to form monomethylarsonic acid (MMA(V)).[14][15] MMA(V) is subsequently reduced to the highly reactive monomethylarsonous acid (MMA(III)).[14] This metabolic activation is a critical step, as MMA(III) is significantly more toxic than its precursors.

Caption: Metabolic activation of inorganic arsenic to MMA(III) and its subsequent downstream cellular effects.

Mechanisms of Toxicity and Carcinogenesis

The heightened toxicity of MMA(III) is attributed to several mechanisms:

-

Enzyme Inhibition: As a trivalent arsenical, MMA(III) has a high affinity for sulfhydryl groups in proteins. It is a potent inhibitor of enzymes like pyruvate dehydrogenase (PDH) and thioredoxin reductase (TrxR), disrupting cellular metabolism and antioxidant defense systems.[3][7][8]

-

Oxidative Stress: Exposure to MMA(III) leads to a significant increase in reactive oxygen species (ROS), causing oxidative damage to DNA, lipids, and proteins.[3][10] This oxidative stress is a key factor in its carcinogenic activity.

-

Mitochondrial Dysfunction: MMA(III) has been identified as a mitochondria-specific toxicant, decreasing oxygen consumption, reducing ATP production, and increasing mitochondrial ROS levels.[16]

-

Altered Signal Transduction: MMA(III) can activate mitogenic signaling pathways, including the MAPK and PI3K pathways.[17] This activation can lead to the induction of cyclooxygenase-2 (COX-2), a key biomarker in bladder cancer, promoting cellular hyperproliferation and contributing to malignant transformation.[17] Chronic exposure of human bladder cells (UROtsa) to nanomolar concentrations of MMA(III) has been shown to induce anchorage-independent growth and tumorigenicity.[10][14][17]

Experimental Protocols

In Vitro Cytotoxicity Assessment in Hepatocytes

This protocol is based on the methodology used to assess the cytotoxicity of various arsenicals in Chang human hepatocytes.[6]

-

Cell Culture: Culture Chang human hepatocytes in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

-

Exposure: Plate cells in multi-well plates and allow them to adhere. Expose the cells to varying concentrations of MMA(III), arsenite, and other arsenicals for a defined period (e.g., 24 hours).

-

Lactate Dehydrogenase (LDH) Leakage Assay:

-

After exposure, collect the culture medium.

-

Centrifuge to remove cellular debris.

-

Measure LDH activity in the supernatant using a commercially available colorimetric assay kit, which measures the conversion of a tetrazolium salt into formazan.

-

Lyse the remaining cells to determine the maximum LDH release.

-

Calculate the percentage of LDH leakage relative to the maximum release.

-

-

Intracellular Potassium (K⁺) Leakage Assay:

-

After exposure, collect the culture medium.

-

Measure the concentration of potassium in the medium using an ion-selective electrode or atomic absorption spectroscopy.

-

Lyse control cells to determine the total intracellular potassium concentration.

-

Calculate the percentage of potassium leakage.

-

-

XTT Cell Proliferation Assay:

-

Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to the cells.

-

Incubate for a specified time (e.g., 4 hours) to allow viable cells with active mitochondria to reduce the XTT to a soluble formazan dye.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).

-

Cell viability is proportional to the color intensity.

-

-

Data Analysis: Determine the LC₅₀ (lethal concentration, 50%) for each arsenical and assay by plotting cell viability against the logarithm of the arsenical concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo LD₅₀ Determination in Hamsters

This protocol is based on the methodology for determining the acute toxicity of MMA(III) in hamsters.[7][12]

-

Animal Model: Use male golden Syrian hamsters of a specific weight range. Acclimate the animals to laboratory conditions for at least one week.

-

Compound Preparation: Prepare solutions of MMA(III) and sodium arsenite in a suitable vehicle (e.g., sterile saline).

-

Administration: Administer the arsenicals via intraperitoneal (i.p.) injection in a range of doses to different groups of hamsters. Include a control group receiving only the vehicle.

-

Observation: Monitor the animals continuously for the first few hours and then periodically over 24-48 hours. Record the time of death and any signs of toxicity.

-

Data Analysis: Calculate the LD₅₀ (lethal dose, 50%) and 95% confidence intervals using a statistical method such as probit analysis or a best-fit Boltzmann sigmoid model.

Analysis of MMA(III) in Human Urine

This protocol is based on the methodology for detecting MMA(III) in urine samples.[4][5]

-

Sample Collection and Preservation: Collect urine samples. To preserve the speciation, samples should be frozen immediately at -20°C or lower if not analyzed promptly.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a hydride generation atomic fluorescence spectrometer (HG-AFS).

-

Chromatographic Separation:

-

Use an ion-pair reversed-phase column.

-

The mobile phase typically consists of an aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide) at a specific pH.

-

Inject the urine sample (diluted if necessary) into the HPLC system. The different arsenic species will separate based on their retention times.

-

-

Hydride Generation:

-

The eluent from the HPLC column is mixed with a reducing agent (e.g., sodium borohydride in sodium hydroxide solution) and an acid (e.g., hydrochloric acid).

-

This process converts the separated arsenic species into their volatile corresponding arsines (e.g., AsH₃, CH₃AsH₂, (CH₃)₂AsH).

-

-

Detection:

-

The volatile arsines are carried by a stream of inert gas (e.g., argon) into the atomic fluorescence spectrometer.

-

The arsines are atomized in a miniature flame.

-

A high-intensity arsenic hollow cathode lamp excites the arsenic atoms, and the resulting fluorescence is measured by a detector.

-

-

Quantification: Calibrate the system using standards of known concentrations for each arsenic species, including As(III), As(V), MMA(V), DMA(V), and synthesized MMA(III). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Caption: Workflow for the speciation analysis of arsenicals, including MMA(III), in urine samples.

References

- 1. Monomethylarsonous Acid | CymitQuimica [cymitquimica.com]

- 2. Methylarsonous acid | CH5AsO2 | CID 161491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposure to monomethylarsonous acid (MMAIII) leads to altered selenoprotein synthesis in a primary human lung cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of monomethylarsonous acid, a key arsenic methylation intermediate, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Determination of monomethylarsonous acid, a key arsenic methylation intermediate, in human urine. | Semantic Scholar [semanticscholar.org]

- 6. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes [pubmed.ncbi.nlm.nih.gov]

- 7. Monomethylarsonous acid (MMA(III)) and arsenite: LD(50) in hamsters and in vitro inhibition of pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Expression of selected pathway-marker genes in human urothelial cells exposed chronically to a non-cytotoxic concentration of monomethylarsonous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Monomethylarsonous acid induced cytotoxicity and endothelial nitric oxide synthase phosphorylation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monomethylarsonous acid induces transformation of human bladder cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Monomethylarsonous acid, but not inorganic arsenic, is a mitochondria-specific toxicant in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Synthesis and Purification of 5-Methoxy-6-methyl-2-aminoindan (MMAI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 5-Methoxy-6-methyl-2-aminoindan (MMAI), a potent and selective serotonin releasing agent. The following sections detail the synthetic pathway, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Synthesis of 5-Methoxy-6-methyl-2-aminoindan (this compound)

The seminal synthesis of this compound was reported by Nichols et al. in 1991. The overall synthetic scheme involves a three-step process starting from 3-(3-methoxy-4-methylphenyl)propionic acid.

Synthesis Pathway

The synthesis commences with the intramolecular Friedel-Crafts acylation of 3-(3-methoxy-4-methylphenyl)propionic acid to form the corresponding indanone. The indanone is then converted to its oxime derivative, which is subsequently reduced to yield the target 2-aminoindan, this compound.

Monomethylarsonous Acid (MMA(III)): A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonous acid (MMA(III)) is a highly toxic trivalent methylated metabolite of inorganic arsenic.[1][2] Its formation is an intermediate step in the biomethylation of inorganic arsenic within cells.[3][4] Historically, methylation was considered a detoxification pathway for arsenic; however, mounting evidence indicates that MMA(III) is significantly more cytotoxic than its inorganic precursor, arsenite (As(III)).[2][3][4] This guide provides an in-depth technical overview of the cellular mechanisms of action of MMA(III), focusing on its molecular targets, the signaling pathways it perturbs, and the experimental methodologies used to elucidate these effects.

Core Cellular Effects of MMA(III)

The primary mechanism of MMA(III) toxicity stems from its ability to induce potent oxidative stress and disrupt mitochondrial function. This leads to a cascade of downstream events including DNA damage, enzyme inhibition, modulation of signaling pathways, and ultimately, cell death.

Induction of Oxidative Stress

A hallmark of MMA(III) exposure is the generation of reactive oxygen species (ROS), which leads to widespread oxidative damage to cellular macromolecules.[5][6][7] This is a key driver of its genotoxic and cytotoxic effects.[8][9] MMA(III) has been shown to increase the formation of superoxide and hydrogen peroxide.[10] The production of ROS is thought to occur, in part, through the oxidation of MMA(III) to its pentavalent form, MMA(V).[8] This oxidative stress contributes to lipid peroxidation, protein carbonylation, and oxidative DNA damage, including the formation of 8-hydroxyl-2'-deoxyguanosine (8-oxo-dG).[1][5]

Mitochondrial Toxicity

Mitochondria are a primary target of MMA(III).[10] It is considered a mitochondria-specific toxicant, exerting more potent effects on this organelle than inorganic arsenic.[10][11] Exposure to MMA(III) leads to:

-

Decreased Mitochondrial Respiration: A significant reduction in both basal and maximal oxygen consumption rates.[10][11]

-

Reduced ATP Synthesis: A decline in mitochondrial ATP production.[10][11]

-

Increased Mitochondrial ROS: A significant elevation in mitochondrial superoxide and hydrogen peroxide levels.[10][11]

-

Altered Mitochondrial Morphology: Aberrant perinuclear clustering of mitochondria.[10][11]

Enzyme Inhibition

MMA(III) is a potent inhibitor of several key cellular enzymes, primarily through its high affinity for sulfhydryl groups in proteins. Notable targets include:

-

Thioredoxin Reductase (TrxR): MMA(III) is a well-established inhibitor of TrxR, an essential enzyme in the thioredoxin system that plays a critical role in maintaining cellular redox balance and antioxidant defense.[1]

-

Glutathione Reductase: This enzyme is crucial for regenerating reduced glutathione (GSH), a major cellular antioxidant. Inhibition of glutathione reductase by MMA(III) depletes the cell's antioxidant capacity.[2]

-

Pyruvate Dehydrogenase: As a key enzyme linking glycolysis to the citric acid cycle, its inhibition by MMA(III) disrupts cellular energy metabolism.[2]

-

Endothelial Nitric Oxide Synthase (eNOS): MMA(III) is a potent inhibitor of eNOS, an enzyme responsible for producing nitric oxide, a critical signaling molecule in the cardiovascular system.[2][12]

Genotoxicity and Inhibition of DNA Repair

MMA(III) is a genotoxic agent that can induce DNA damage, including single and double-strand breaks.[6][8][13][14][15] The DNA damage is mediated, at least in part, by the generation of ROS.[6][8] Compounding its DNA-damaging effects, MMA(III) also inhibits DNA repair processes. Specifically, it has been shown to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), a zinc-finger protein that is rapidly recruited to sites of DNA strand breaks to initiate repair.[6] This dual action of inducing DNA damage while simultaneously hindering its repair significantly enhances its genotoxic potential and may contribute to its carcinogenic properties.[6]

Induction of Apoptosis

At sufficient concentrations, MMA(III) can trigger programmed cell death, or apoptosis.[16] This process is characterized by morphological changes such as pyknosis and blebbing, and is mediated by the activation of caspases, such as caspase-3.[13][17][18] The induction of apoptosis by MMA(III) is often linked to the generation of ROS and the subsequent mitochondrial dysfunction.[17][19]

Data Presentation: Quantitative Effects of MMA(III)

The following tables summarize quantitative data on the cytotoxicity of MMA(III) and its effects on specific cellular parameters.

Table 1: Cytotoxicity of Monomethylarsonous Acid (MMA(III)) in Various Cell Lines

| Cell Line | Assay | Endpoint | MMA(III) Concentration | Reference |

| Bovine Aortic Endothelial Cells (BAEC) | Not Specified | IC50 | ~1.7 µM | [2][12] |

| Chang Human Hepatocytes | LDH Leakage | LC50 | 6 µM | [3][4] |

| Chang Human Hepatocytes | K+ Leakage | LC50 | 6.3 µM | [3][4] |

| Chang Human Hepatocytes | XTT Assay | LC50 | 13.6 µM | [3][4] |

| Rat Liver Cells (RLC-16) | Not Specified | IC50 | 1 µM | [10] |

| WI-38 Human Lung Fibroblasts | MTT Assay | 50% decrease in viability | 6 µM | [1] |

| Rat Aortic Smooth Muscle Cells (A7r5) | Trypan Blue Exclusion | LC50 (24h) | 0.5 µM | [18] |

| UROtsa Human Urothelial Cells | Chronic Exposure | Malignant Transformation | 0.05 µM | [2] |

| Mouse Thymic Developing T cells (DN) | Apoptosis | Increased Apoptosis | 5 and 50 nM | [13][15] |

Table 2: Effects of Monomethylarsonous Acid (MMA(III)) on Cellular Processes and Gene Expression

| Cellular Process/Target | Cell Line | Effect | MMA(III) Concentration | Reference |

| eNOS Phosphorylation | BAEC | Significant Increase | 0.75 µM (15 min) | [2][12] |

| Thioredoxin Reductase (TrxR) Activity | WI-38 | Increase | 0.2 µM | [1] |

| Thioredoxin Reductase (TrxR) Activity | WI-38 | Decrease | 2 µM | [1] |

| TrxR1 mRNA Expression | WI-38 | Significant Increase | 2 µM | [8] |

| Selenoprotein Synthesis (TrxR1) | WI-38 | Two-fold Increase | 1 and 2 µM | [8] |

| CYP3A4, PXR mRNA Expression | CYP3A4 Transgenic Mice (Small Intestine) | Increase | 0.05 mg/kg | [5] |

| DNA Damage (in DN cells) | Mouse Thymic Developing T cells | Induction | 5 nM | [13][15] |

| ROS Generation (in DN and DP cells) | Mouse Thymic Developing T cells | Increase | 50 nM | [13][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][13][14][17]

Objective: To determine the cytotoxicity of MMA(III) by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest

-

96-well microplate

-

Complete cell culture medium

-

MMA(III) stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of MMA(III) in complete culture medium. Remove the overnight culture medium from the cells and replace it with the MMA(III)-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot cell viability against MMA(III) concentration to determine the IC50 value.

Detection of Intracellular ROS using DCFH-DA and Flow Cytometry

This protocol is based on standard methods for ROS detection.[4][6][12][16][20]

Objective: To quantify the intracellular generation of ROS following MMA(III) exposure.

Principle: The cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

-

Cells of interest

-

Flow cytometry tubes

-

MMA(III) stock solution

-

DCFH-DA solution (e.g., 5 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Flow cytometer with a 488 nm excitation laser

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.

-

Staining: Add DCFH-DA to the cell suspension to a final concentration of 5-20 µM.

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove excess DCFH-DA.

-

Treatment: Resuspend the stained cells in fresh buffer and expose them to various concentrations of MMA(III) for the desired time. Include an untreated control and a positive control (e.g., H2O2).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in the green channel (typically around 525-535 nm).

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in MMA(III)-treated cells compared to the control indicates an increase in intracellular ROS.

Assessment of DNA Damage using the Alkaline Comet Assay

This protocol is a generalized procedure for the alkaline comet assay.[18][21][22][23][24]

Objective: To detect single-strand DNA breaks and alkali-labile sites in individual cells exposed to MMA(III).

Principle: Cells are embedded in a low-melting-point agarose gel on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Materials:

-

Cells of interest

-

Microscope slides

-

Low-melting-point agarose

-

Normal-melting-point agarose

-

Lysis solution (high salt, detergent, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, ethidium bromide)

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of normal-melting-point agarose and allow it to solidify.

-

Cell Embedding: Mix a suspension of MMA(III)-treated and control cells with low-melting-point agarose and layer it onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Repeat this step.

-

Staining: Stain the slides with a DNA-intercalating dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Western Blot for Phosphorylated eNOS

This protocol is a general guideline for detecting protein phosphorylation.[25][26][27][28]

Objective: To determine the effect of MMA(III) on the phosphorylation status of eNOS.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated eNOS (p-eNOS) and total eNOS.

Materials:

-

BAEC or other relevant endothelial cells

-

MMA(III) stock solution

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-eNOS (e.g., Ser1177) and anti-total eNOS

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with MMA(III) for the desired time. Wash the cells and lyse them on ice with lysis buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-eNOS overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against total eNOS to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of p-eNOS relative to total eNOS.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the cellular response to MMA(III).

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Monomethylarsonous acid induced cytotoxicity and endothelial nitric oxide synthase phosphorylation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Arsenite and its metabolites, MMA(III) and DMA(III), modify CYP3A4, PXR and RXR alpha expression in the small intestine of CYP3A4 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of methyl methacrylate (MMA) and related compounds and their interaction with dipalmitoylphosphatidylcholine (DPPC) liposomes as a model for biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exposure to monomethylarsonous acid (MMAIII) leads to altered selenoprotein synthesis in a primary human lung cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondria are the main target organelle for trivalent monomethylarsonous acid (MMA(III))-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monomethylarsonous acid, but not inorganic arsenic, is a mitochondria-specific toxicant in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.co.jp [abcam.co.jp]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Genotoxicity induced by monomethylarsonous acid (MMA+3) in mouse thymic developing T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. researchhub.com [researchhub.com]

- 18. re-place.be [re-place.be]

- 19. Methylmalonic acidaemia leads to increased production of reactive oxygen species and induction of apoptosis through the mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Phospho-eNOS (Ser1177) Monoclonal Antibody (H.83.2) (MA5-14957) [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

Monomethylarsonous Acid (MMA(III)): A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonous acid (MMA(III)), a trivalent organoarsenic compound, is a critical intermediate in the metabolic pathway of inorganic arsenic in humans and various animal species.[1][2] Historically, the biomethylation of inorganic arsenic was considered a detoxification process, as the final pentavalent metabolites are less acutely toxic and more readily excreted.[1][3] However, mounting evidence has identified MMA(III) as a highly reactive and toxic metabolite, often exhibiting greater in vitro and in vivo toxicity than its inorganic precursor, arsenite (As(III)).[2][4][5][6] Its significant cytotoxicity, genotoxicity, and role as a potent enzyme inhibitor have made it a focal point in toxicological research and a subject of interest in drug development, particularly concerning arsenic-based therapeutics.[6][7] This guide provides an in-depth overview of the core physical and chemical properties of MMA(III), detailed experimental protocols for its synthesis and analysis, and a summary of its interactions with key biological pathways.

Physical and Chemical Properties

Monomethylarsonous acid is typically handled in research as a white to off-white solid. It is an organoarsonous acid characterized by a methyl group and two hydroxyl groups attached to a central arsenic atom in the +3 oxidation state.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methylarsonous acid | [8] |

| Synonyms | MMA(III), Methylarsonite, Methanearsonous acid | [8][9][10] |

| CAS Number | 25400-23-1 | [8][10] |

| Molecular Formula | CH₅AsO₂ | [8][10] |

| Molecular Weight | 123.97 g/mol | [8] |

| Appearance | White to Off-White Solid | - |

| SMILES | C--INVALID-LINK--O | [8] |

| InChI Key | OXBIRPQQKCQWGV-UHFFFAOYSA-N | [8] |

| pKa (predicted) | 8.65 | [8][9] |

| Water Solubility | 708 g/L (predicted) | [9] |

| LogP (predicted) | -0.9 | [9] |

Reactivity and Stability

The chemical reactivity of MMA(III) is dominated by the trivalent arsenic center. Like other arsenites, MMA(III) has a high affinity for sulfhydryl groups, enabling it to bind to and inhibit proteins and enzymes that contain reactive cysteine residues.[6] This interaction is a primary mechanism of its toxicity. MMA(III) is an intermediate in the redox-dependent metabolic pathway of arsenic and can be oxidized to its pentavalent form, monomethylarsonic acid (MMA(V)). It is susceptible to oxidation, and handling procedures should minimize exposure to air to maintain its trivalent state for experimental use.

Biological Role and Signaling Pathways

MMA(III) is not an environmental contaminant but is generated endogenously during the metabolism of inorganic arsenic. This biotransformation pathway is crucial for understanding its toxicological profile.

Arsenic Biomethylation Pathway

The metabolism of inorganic arsenic is a multi-step process primarily occurring in the liver. It involves a series of reduction and oxidative methylation reactions. Arsenate (As(V)) is first reduced to arsenite (As(III)). Arsenic (+3 oxidation state) methyltransferase (AS3MT) then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to As(III), forming the pentavalent monomethylarsonic acid (MMA(V)). MMA(V) is subsequently reduced by MMA(V) reductase to the more toxic trivalent intermediate, MMA(III).[11] MMA(III) can then be further methylated to form dimethylarsinic acid (DMA(V)).[11]

Inhibition of PI3K/Akt Survival Pathway

Trivalent arsenicals, including MMA(III), are known to disrupt critical cell signaling pathways. One significant target is the PI3K/Akt pathway, which is central to cell survival and glucose metabolism. MMA(III) has been shown to inhibit 3-phosphoinositide-dependent kinase-1 (PDK1). This inhibition prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B), leading to the suppression of downstream survival signals and cellular processes like insulin-dependent glucose uptake.

Experimental Protocols

Synthesis of Monomethylarsonous Acid (MMA(III))

MMA(III) is not as commercially available as its pentavalent counterpart, MMA(V), and is often prepared in the laboratory via chemical reduction. The following protocol is a representative method based on the reduction of pentavalent organoarsenicals.[12][13]

Objective: To synthesize trivalent Monomethylarsonous acid (MMA(III)) from pentavalent Monomethylarsonic acid (MMA(V)).

Materials:

-

Monomethylarsonic acid (or Disodium methyl arsonate)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI), as catalyst

-

Sulfur Dioxide (SO₂) gas

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, gas inlet tube, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve a known quantity of Monomethylarsonic acid in deionized water in a round-bottom flask.

-

Acidification: Slowly add concentrated HCl to the stirring solution in a fume hood.

-

Catalyst Addition: Add a catalytic amount of Potassium Iodide (KI) to the acidified solution.

-

Reduction: Bubble Sulfur Dioxide (SO₂) gas through the solution for 30-60 minutes with continuous stirring. The SO₂ acts as the reducing agent, converting As(V) to As(III). The reaction progress can be monitored by analytical techniques if desired.

-

Extraction: Once the reduction is complete, transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane (3x volumes). The MMA(III) will partition into the organic phase.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator under reduced pressure.

-

Characterization: The resulting product, methylarsine oxide (the anhydrous form of MMA(III)), should be characterized to confirm its identity and purity (e.g., via Mass Spectrometry or NMR) before use in biological experiments. Store under inert gas to prevent re-oxidation.

Quantification by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for arsenic speciation analysis, allowing for the separation and sensitive quantification of MMA(III) and other arsenicals in biological and environmental matrices.[14][15]

Objective: To separate and quantify MMA(III) in a liquid sample (e.g., urine, cell culture media).

Materials & Instrumentation:

-

HPLC system with a suitable column (e.g., anion-exchange or reverse-phase C18)

-

ICP-MS system

-

Mobile Phase (e.g., ammonium phosphate buffer, pH adjusted)

-

Certified arsenic species standards (As(III), As(V), MMA(V), DMA(V), MMA(III))

-

Sample filtration units (e.g., 0.22 µm syringe filters)

Procedure:

-

Sample Preparation: Centrifuge samples (e.g., urine) to pellet debris. Filter the supernatant through a 0.22 µm filter to remove particulates. Dilute the sample as necessary with the mobile phase or deionized water.

-

Standard Preparation: Prepare a series of calibration standards by diluting certified stock solutions of each arsenic species, including MMA(III), in deionized water or mobile phase.

-

Chromatographic Separation:

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard onto the column.

-

Run the isocratic or gradient elution program to separate the arsenic species based on their retention time.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is directly introduced into the ICP-MS nebulizer.

-

Monitor the arsenic signal at m/z 75. The ICP-MS software will generate a chromatogram showing peaks corresponding to the different arsenic species as they elute from the column.

-

-

Quantification: Identify the MMA(III) peak based on its retention time, as determined by the analysis of the MMA(III) standard. Calculate the concentration of MMA(III) in the sample by comparing its peak area or height to the calibration curve generated from the standards.

Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay

The cytotoxicity of MMA(III) can be quantified by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membrane integrity.[2]

Objective: To determine the cytotoxicity of MMA(III) on a cultured cell line.

Materials:

-

96-well cell culture plates

-

Cultured cells of interest (e.g., human hepatocytes, bladder cells)

-

Complete cell culture medium

-

MMA(III) stock solution

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, lysis buffer, and stop solution)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of MMA(III) in culture medium. Remove the old medium from the cells and add 100 µL of the MMA(III) dilutions to the appropriate wells. Include "vehicle control" wells (medium only), "spontaneous release" control wells (untreated cells), and "maximum release" control wells.

-

Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48 hours) at 37°C in a CO₂ incubator.

-

Lysis Control: One hour before the end of the incubation, add 10 µL of the kit's lysis buffer to the "maximum release" wells to induce 100% cell death.

-

Sample Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) from the kit to each well.

-

Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution. Measure the absorbance at the recommended wavelength (typically ~490 nm) using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity for each MMA(III) concentration using the formula provided by the kit manufacturer, which generally follows: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Conclusion

Monomethylarsonous acid (MMA(III)) is a pivotal intermediate in arsenic metabolism, possessing significantly higher toxicity than its precursor and pentavalent metabolites. Its reactivity, driven by the trivalent arsenic center's affinity for sulfhydryl groups, allows it to disrupt numerous cellular functions by inhibiting key enzymes and interfering with critical signaling pathways such as the PI3K/Akt cascade. The detailed protocols provided herein for the synthesis, analysis, and toxicological assessment of MMA(III) offer a foundation for researchers to further investigate its mechanisms of action. A thorough understanding of MMA(III) is essential for accurately assessing the risks of arsenic exposure and for exploring the therapeutic potential of arsenic-based compounds.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for Methylarsonite (HMDB0012259) [hmdb.ca]

- 9. Showing Compound Methylarsonite (FDB028898) - FooDB [foodb.ca]

- 10. methanearsonous acid|25400-23-1|lookchem [lookchem.com]

- 11. Monomethylarsonous acid induces transformation of human bladder cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylarsonic acid | 124-58-3 | Benchchem [benchchem.com]

- 13. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 14. [PDF] Determination of monomethylarsonous acid, a key arsenic methylation intermediate, in human urine. | Semantic Scholar [semanticscholar.org]

- 15. New method and detection of high concentrations of monomethylarsonous acid detected in contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Potent Metabolite: A Technical History of Monomethylarsonous Acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The history of arsenic toxicology is a compelling narrative of evolving scientific understanding, nowhere more evident than in the discovery and characterization of its methylated metabolites. Initially, the methylation of inorganic arsenic was considered a detoxification pathway. However, the identification and study of monomethylarsonous acid (MMA(III)), a trivalent intermediate, dramatically shifted this paradigm. This technical guide provides an in-depth history of the discovery of MMA(III), detailing the key scientific milestones, the experimental protocols that enabled its detection and characterization, and its profound impact on our understanding of arsenic's mechanism of action. We present a compilation of quantitative data on its toxicity and enzymatic interactions, alongside detailed diagrams of the cellular signaling pathways it perturbs. This document serves as a comprehensive resource for professionals in toxicology, pharmacology, and drug development, offering a foundational understanding of this critical arsenic metabolite.

A Paradigm Shift in Arsenic Metabolism: From Detoxification to Bioactivation

For much of the 20th century, the prevailing hypothesis, largely based on the work of Frederick Challenger in the 1930s and 1940s, was that the biomethylation of inorganic arsenic was a detoxification process. The proposed "Challenger Pathway" involved a series of oxidative methylation and reduction steps, ultimately leading to the formation of less toxic pentavalent methylated arsenicals that were more readily excreted. This theory posited that inorganic arsenite (As(III)) was methylated to the less toxic monomethylarsonic acid (MMA(V)).

However, a critical turning point came with the growing body of evidence suggesting that this pathway might not be a simple detoxification route. The focus began to shift towards the trivalent intermediates, which were hypothesized to be highly reactive and toxic. The transient nature and analytical challenges in detecting these trivalent species, such as monomethylarsonous acid (MMA(III)), meant that for a long time, its existence and role were largely theoretical.

The definitive identification of MMA(III) in human urine in the late 1990s and early 2000s was a landmark discovery that fundamentally altered the understanding of arsenic metabolism.[1] This discovery was made possible by the development of sophisticated analytical techniques, particularly high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), which allowed for the separation and sensitive detection of different arsenic species in complex biological matrices. The presence of this highly toxic metabolite in urine provided direct evidence that arsenic methylation is not merely a detoxification process but also a bioactivation pathway, creating metabolites significantly more toxic than the parent inorganic arsenic.

Quantitative Toxicological Data

The discovery of MMA(III) spurred a wave of research to quantify its toxicity relative to other arsenic species. These studies consistently demonstrated that MMA(III) is significantly more cytotoxic than its pentavalent counterpart, MMA(V), and even more so than the parent inorganic arsenite (As(III)). The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Monomethylarsonous Acid (MMA(III)) and Other Arsenic Species

| Cell Line | Assay | MMA(III) LC50/IC50 (µM) | Arsenite (As(III)) LC50/IC50 (µM) | Reference |

| Chang Human Hepatocytes | LDH Assay | 6 | 68 | [2][3] |

| Chang Human Hepatocytes | K+ Leakage Assay | 6.3 | 19.8 | [2][3] |

| Chang Human Hepatocytes | XTT Assay | 13.6 | 164 | [2][3] |

| Bovine Aortic Endothelial Cells (BAEC) | Cytotoxicity Assay | 1.7 | 24.1 | [4] |

Table 2: In Vivo Toxicity of Monomethylarsonous Acid (MMA(III))

| Animal Model | Administration Route | MMA(III) LD50 (µmol/kg) | Arsenite (As(III)) LD50 (µmol/kg) | Reference |

| Hamsters | Intraperitoneal | 29.3 | 112.0 |

Table 3: Enzymatic Inhibition by Monomethylarsonous Acid (MMA(III))

| Enzyme | Source | MMA(III) IC50 (µM) | Arsenite (As(III)) IC50 (µM) | Reference |

| Pyruvate Dehydrogenase (PDH) | Hamster Kidney | 59.9 (as methylarsine oxide) | 115.7 | |

| Pyruvate Dehydrogenase (PDH) | Purified Porcine Heart | 17.6 (as methylarsine oxide) | 106.1 |

Experimental Protocols

The ability to study MMA(III) has been contingent on the development of reliable methods for its synthesis and detection. The following sections provide detailed methodologies for these critical experimental procedures.

Synthesis of Monomethylarsonous Acid (Methylarsine Oxide)

The synthesis of MMA(III) for experimental use is typically achieved through the reduction of its pentavalent precursor, monomethylarsonic acid (MMA(V)).

Principle: Monomethylarsonic acid (MMA(V)) is reduced to monomethylarsonous acid (MMA(III)) using a suitable reducing agent. Sulfur dioxide (SO₂) is a commonly used reducing agent for this purpose. The resulting product is often in the form of methylarsine oxide (CH₃AsO).

Materials:

-

Monomethylarsonic acid (MMA(V))

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI) (catalyst)

-

Sulfur Dioxide (SO₂) gas

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve a known quantity of monomethylarsonic acid (MMA(V)) in deionized water.

-

Slowly add concentrated hydrochloric acid to the solution while stirring.

-

Add a catalytic amount of potassium iodide (KI).

-

Bubble sulfur dioxide (SO₂) gas through the solution with continuous stirring for approximately 30 minutes. The reaction progress can be monitored by the disappearance of the MMA(V) peak and the appearance of the MMA(III) peak using HPLC-ICP-MS.

-

After the reaction is complete, extract the mixture with dichloromethane (3 x 70 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude methylarsine oxide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Note: This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of the reactants and products.

Analysis of Monomethylarsonous Acid in Biological Samples by HPLC-ICP-MS

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for the speciation of arsenic compounds in biological matrices.

Sample Preparation (Urine):

-

Collect urine samples in sterile containers.

-

For short-term storage (up to 24 hours), store at 4°C. For long-term storage, freeze at -20°C or lower.

-

Prior to analysis, thaw the samples at room temperature.

-

Centrifuge the urine sample at approximately 3000 x g to remove any particulate matter.

-

Dilute the supernatant with the mobile phase or deionized water (e.g., 1:10 dilution) to reduce matrix effects.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation (Tissue):

-

Excise tissue samples and immediately snap-freeze in liquid nitrogen and store at -80°C.

-

Accurately weigh approximately 0.25 g of the frozen tissue.

-

Homogenize the tissue in a suitable extraction solution (e.g., 1% v/v H₂O₂ in deionized water) using a mechanical homogenizer. The homogenization should be performed on ice to minimize degradation of the arsenicals.

-

Heat the homogenate in a hot block at 95°C for 60 minutes.

-

After extraction, centrifuge the samples at 3000 x g.

-

Collect the supernatant for analysis. Dilution and filtration may be necessary as described for urine samples.

HPLC-ICP-MS Instrumental Parameters:

| Parameter | Setting |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | Anion-exchange column (e.g., Hamilton PRP-X100, Agilent G3288-80000) |

| Mobile Phase | Gradient or isocratic elution with a buffer system. A common mobile phase is an ammonium carbonate buffer with EDTA and methanol, with the pH adjusted to around 9.0. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20-50 µL |

| Column Temperature | 30°C |

| ICP-MS System | Agilent 7500ce or equivalent |

| RF Power | 1550 W |

| Carrier Gas Flow | 1.12 L/min |

| Monitored m/z | 75 (for Arsenic) |

Cellular Signaling Pathways and Logical Relationships

The high toxicity of MMA(III) is attributed to its ability to interact with cellular macromolecules and disrupt critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by MMA(III).

MMA(III)-Induced Oxidative Stress and Nrf2 Signaling Pathway

MMA(III) is a potent inducer of reactive oxygen species (ROS), leading to oxidative stress. This triggers the activation of the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative damage.

Caption: MMA(III) induces ROS, leading to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus to activate antioxidant gene expression.

MMA(III) and the EGFR/MAPK/PI3K Signaling Pathways

MMA(III) has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. This activation can contribute to the carcinogenic potential of arsenic.

Caption: MMA(III) activates the EGFR, leading to the downstream activation of the MAPK (Ras-Raf-MEK-ERK) and PI3K-Akt pathways, promoting cell proliferation and survival.

MMA(III) and the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade impacted by MMA(III). Dysregulation of this pathway is implicated in various diseases, including cancer.

Caption: MMA(III) can lead to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to regulate the expression of target genes involved in cell survival and proliferation.

Conclusion

The discovery of monomethylarsonous acid represents a pivotal moment in the history of arsenic research. It underscored the critical importance of understanding the complete metabolic pathway of a toxicant to accurately assess its risk. The transition from viewing arsenic methylation as a simple detoxification mechanism to recognizing it as a bioactivation pathway has had profound implications for public health, risk assessment, and the development of potential therapeutic interventions for arsenic-related diseases. The experimental protocols and understanding of the molecular mechanisms of MMA(III) toxicity detailed in this guide provide a foundation for future research aimed at mitigating the adverse health effects of arsenic exposure. As analytical techniques continue to improve, a deeper understanding of the complex interplay between MMA(III) and cellular processes will undoubtedly emerge, further refining our knowledge of this potent and historically significant metabolite.

References

- 1. Determination of monomethylarsonous acid, a key arsenic methylation intermediate, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monomethylarsonous acid induced cytotoxicity and endothelial nitric oxide synthase phosphorylation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Monomethylarsonous Acid (MMA(III)) in the Arsenic Biogeochemical Cycle: A Technical Guide

Executive Summary: Arsenic, a ubiquitous and toxic metalloid, undergoes complex biogeochemical transformations that dictate its mobility, toxicity, and fate in the environment. A critical intermediate in this cycle is monomethylarsonous acid (MMA(III)), a trivalent organoarsenic compound. While the methylation of inorganic arsenic was once considered solely a detoxification pathway, evidence has unequivocally demonstrated that MMA(III) is significantly more toxic than its precursor, inorganic arsenite (As(III)), and its pentavalent counterpart, monomethylarsonic acid (MMA(V)). This guide provides an in-depth technical overview of the formation, transformation, and analytical determination of MMA(III), synthesizing current research for scientists, researchers, and drug development professionals. We detail the microbial processes central to its formation, present quantitative data on its environmental occurrence and transformation rates, and provide comprehensive experimental protocols for its analysis.

Introduction to the Arsenic Biogeochemical Cycle

The biogeochemical cycling of arsenic involves a complex series of microbially and abiotically driven transformations between various organic and inorganic species.[1] The primary inorganic forms in the environment are arsenate (As(V)) and arsenite (As(III)).[1] Under oxidizing conditions, arsenate is the predominant species, while arsenite is more common under reducing conditions, such as in anaerobic sediments and groundwater.[1] Microorganisms are key players in this cycle, capable of oxidizing, reducing, and methylating arsenic, which significantly influences its environmental mobility and toxicity.[2][3] The methylation of inorganic arsenic, a process once thought to be a simple detoxification mechanism, produces a cascade of organoarsenic compounds, including the highly toxic intermediate, MMA(III).[1]

The Central Role of Monomethylarsonous Acid (MMA(III))

Monomethylarsonous acid (MMA(III)) is a trivalent methylated arsenical that serves as a crucial, albeit highly reactive and toxic, intermediate in the arsenic biogeochemical cycle. Its formation and subsequent reactions are central to understanding arsenic's overall environmental and toxicological impact.

Chemical Structure and Properties

MMA(III) is an organoarsenic compound with the chemical formula CH₅AsO₂. As a trivalent arsenical, the arsenic atom is in the +3 oxidation state. This trivalent state contributes to its high reactivity and toxicity, primarily through its strong affinity for sulfhydryl groups in proteins and enzymes.

Formation of MMA(III): The Microbial Methylation Pathway

The primary pathway for MMA(III) formation is the microbial methylation of inorganic arsenic. This process is catalyzed by the enzyme As(III) S-adenosylmethionine (SAM) methyltransferase, known as ArsM in microbes and AS3MT in mammals.[1][4] The pathway begins with the uptake of inorganic arsenic, typically As(V), which is then reduced to As(III). The ArsM enzyme then catalyzes the transfer of a methyl group from the donor molecule SAM to As(III), forming MMA(III).[5][6]

This initial methylation step is critical. Although the subsequent product, monomethylarsonic acid (MMA(V)), is less toxic, the intermediate MMA(III) is highly toxic.[1] The process can continue with further methylation steps, producing dimethylarsinous acid (DMA(III)) and eventually the volatile trimethylarsine (TMA).[6]

References

- 1. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 2. monobasinresearch.org [monobasinresearch.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Arsenic methylation by a novel ArsM As(III) S-adenosylmethionine methyltransferase that requires only two conserved cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global genomic analysis of microbial biotransformation of arsenic highlights the importance of arsenic methylation in environmental and human microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Arsenic Methylation in Soil and Uptake and Metabolism of Methylated Arsenic in Plants: A Review [mdpi.com]

Key Intermediates in Arsenic Biomethylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biomethylation of arsenic is a critical metabolic pathway that significantly influences the toxicity and carcinogenicity of this ubiquitous metalloid. Historically considered a detoxification process, recent evidence reveals that the formation of certain methylated intermediates containing trivalent arsenic can actually enhance its toxic effects. This guide provides a comprehensive overview of the core intermediates in arsenic biomethylation, their enzymatic formation, and the analytical methods used for their characterization. Understanding these key molecules is paramount for researchers in toxicology, environmental health, and drug development, as they represent potential targets for mitigating arsenic-induced pathology and may inform the design of novel therapeutics.

The Arsenic Biomethylation Pathway: The Challenger Model and Beyond

The foundational model for arsenic biomethylation was proposed by Frederick Challenger and involves a series of alternating reduction and oxidative methylation steps.[1][2] The primary methyl donor in this pathway is S-adenosylmethionine (SAM), and the process is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT) in mammals and its orthologs, such as ArsM in microorganisms.[1][3] Glutathione (GSH) and other thiols play a crucial role as reductants in this cycle.[1][2]

The key intermediates in this pathway are:

-

Inorganic Arsenic (iAs): The pathway begins with inorganic arsenic, typically in the form of arsenate (AsV) or arsenite (AsIII). Arsenate is first reduced to arsenite.[1]

-

Monomethylarsonic Acid (MMAV) and Monomethylarsonous Acid (MMAIII): Arsenite (AsIII) undergoes oxidative methylation to form monomethylarsonic acid (MMAV). MMAV is then reduced to the more toxic monomethylarsonous acid (MMAIII).[1][4] MMA(III) is considered a key and highly reactive intermediate.[5][6]

-

Dimethylarsinic Acid (DMAV) and Dimethylarsinous Acid (DMAIII): MMAIII is further methylated to produce dimethylarsinic acid (DMAV). Subsequently, DMAV can be reduced to dimethylarsinous acid (DMAIII), another highly toxic trivalent intermediate.[1][4]

-

Trimethylarsine Oxide (TMAO) and Trimethylarsine (TMA): In some organisms, the pathway can continue to the formation of trimethylarsine oxide (TMAO), which can be reduced to the volatile trimethylarsine (TMA).[7]

It is the trivalent methylated intermediates, MMA(III) and DMA(III), that are of particular concern due to their high reactivity and demonstrated cytotoxicity and genotoxicity, which can be significantly greater than that of inorganic arsenic.[8]

Signaling Pathway of Arsenic Biomethylation

References

- 1. genecards.org [genecards.org]

- 2. m.youtube.com [m.youtube.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. scielo.br [scielo.br]

- 5. Determination of monomethylarsonous acid, a key arsenic methylation intermediate, in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Arsenic Methyltransferase and Methylation of Inorganic Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Monomethylarsonous Acid (MMAI) in Urine Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonous acid (MMA(III) or MMAI) is a trivalent methylated arsenic metabolite. As a key intermediate in the biomethylation of inorganic arsenic, its quantification in urine is crucial for assessing arsenic exposure and understanding its metabolic pathway, which is linked to toxicity and potential carcinogenicity.[1][2][3] These application notes provide a comprehensive overview of the methodologies for the accurate measurement of this compound in human urine samples, intended for use in research, clinical, and drug development settings.

Analytical Approaches

The determination of this compound in urine requires speciation analysis to distinguish it from other arsenic compounds. The most common and reliable methods involve the coupling of a chromatographic separation technique with a highly sensitive atomic spectrometry detector.

Primary Recommended Method: High-Performance Liquid Chromatography coupled with Hydride Generation Atomic Fluorescence Spectrometry (HPLC-HG-AFS)

This is a widely used and robust method for arsenic speciation.[1][2]

-

Principle: HPLC separates the different arsenic species present in the urine sample. The eluent from the HPLC is then mixed with a reducing agent (e.g., sodium borohydride), which converts the arsenic compounds into their volatile hydride forms. These gaseous arsines are then carried to a detector, such as an atomic fluorescence spectrometer, for quantification.

-

Advantages: Excellent sensitivity, relatively low cost compared to ICP-MS, and high selectivity for hydride-forming elements.[4][5]

Alternative High-Sensitivity Method: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This method offers the highest sensitivity and is often used for confirmation or in studies requiring very low detection limits.[6][7]

-

Principle: Similar to the above, HPLC separates the arsenic species. The eluent is then introduced into an ICP-MS system, which uses a high-temperature plasma to ionize the arsenic atoms. The mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.

-

Advantages: Extremely low detection limits, capable of multi-elemental analysis, and considered a reference method.[6]

Data Presentation: Performance of Analytical Methods

The following table summarizes typical quantitative data for the analysis of arsenic species in urine using the recommended methods.

| Parameter | HPLC-HG-AFS | HPLC-ICP-MS | Reference |

| Limit of Detection (LOD) | 5-7 pg As | 0.14-0.33 µg/L | [7][8] |

| Limit of Quantification (LOQ) | ~0.05-0.07 ng/mL | ~0.1-4 µg/L | [8][9] |

| Linear Range | Up to mg/L levels | Wide linear range | [5] |

| Precision (%RSD) | < 12% | < 15% | [9][10][11] |

| Recovery | 85-102% | 79-113% | [9][12] |

Experimental Protocols

1. Urine Sample Collection and Preservation

Proper sample handling is critical to prevent changes in arsenic speciation.

-

Collection: Collect first morning void or 24-hour urine samples in a sterile, trace metal-free plastic container.[13]

-

Preservation: To maintain the stability of the arsenic species, especially the more labile this compound, samples should be frozen immediately at -20°C or, preferably, -80°C if analysis is not performed within a few days.[14] Avoid the use of acid preservatives.[15]

-

Storage: Long-term storage should be at -80°C. Minimize freeze-thaw cycles.[16]

2. Sample Preparation

For most urine samples, minimal preparation is required.

-

Thawing: Thaw frozen urine samples at room temperature or in a cool water bath.

-

Centrifugation/Filtration: Centrifuge the urine sample (e.g., 10,000 x g for 5-10 minutes) to remove any particulate matter.[16] Subsequently, filter the supernatant through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

-

Dilution: Depending on the expected arsenic concentration, the sample may need to be diluted with deionized water.

3. HPLC-HG-AFS Protocol

-

Instrumentation: An HPLC system equipped with an anion-exchange column is coupled to a hydride generation system and an atomic fluorescence spectrometer.

-

Chromatographic Conditions (Example):

-

Column: Anion-exchange column (e.g., Hamilton PRP-X100).

-

Mobile Phase: Phosphate buffer (e.g., 20 mM, pH 6.0).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 100 µL.

-

-

Hydride Generation Conditions:

-

Reductant: 0.5-1.5% (w/v) Sodium Borohydride (NaBH₄) in 0.05-0.1% (w/v) Sodium Hydroxide (NaOH).

-

Acid: 1-5 M Hydrochloric Acid (HCl).

-

Carrier Gas: Argon or Nitrogen.

-

-

Detection: Atomic fluorescence detector set to the arsenic emission wavelength (193.7 nm).

-

Calibration: Prepare a series of calibration standards containing known concentrations of As(III), DMA(V), MMA(V), and MMA(III). Run these standards under the same conditions as the urine samples to generate a calibration curve.

Mandatory Visualizations

Arsenic Metabolism and Biomethylation Pathway

Caption: A simplified diagram of the arsenic biomethylation pathway in humans.

Experimental Workflow for this compound Measurement in Urine

Caption: A flowchart illustrating the key steps for measuring this compound in urine samples.

References

- 1. Determination of monomethylarsonous acid, a key arsenic methylation intermediate, in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Determination of monomethylarsonous acid, a key arsenic methylation intermediate, in human urine. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Atomic Fluorescence Spectrometry: a suitable detection technique in speciation studies for arsenic, selenium, antimony and mercury - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. Arsenic speciation analysis of urine samples from individuals living in an arsenic-contaminated area in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of dimethylarsinous and monomethylarsonous acids in human urine of the arsenic-affected areas in West Bengal, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of Arsenic Species in Urine for Exposure Assessment Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Determination of MDMA, MDEA and MDA in urine by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urine Sample Collection Instructions - MosaicDX [mosaicdx.com]

- 14. harvest.usask.ca [harvest.usask.ca]

- 15. Arsenic, Urine with Reflex to Fractionated | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 16. raybiotech.com [raybiotech.com]

Application Notes and Protocols for the Analytical Detection of Methylmethaqualone (MMAI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmethaqualone (MMAI) is a designer analog of methaqualone, a sedative-hypnotic drug. As a substance with potential for abuse, robust and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological samples and seized materials. These application notes provide detailed protocols for the identification and quantification of this compound using state-of-the-art analytical techniques. The methodologies outlined are intended to support forensic toxicology, clinical chemistry, and drug development research.

Analytical Techniques

The primary methods for the detection and quantification of this compound and its analogs are based on chromatography coupled with mass spectrometry. These techniques offer high sensitivity and specificity, which are essential for unambiguous identification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)